molecular formula C16H16O2 B1607668 4,4'-Dimethoxystilbene CAS No. 4705-34-4

4,4'-Dimethoxystilbene

Cat. No. B1607668
CAS RN: 4705-34-4
M. Wt: 240.3 g/mol
InChI Key: CAWFCZIEFIQKRV-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Dimethoxystilbene (also known as trans-4,4’-Dimethoxystilbene ) is a chemical compound with the molecular formula C₁₆H₁₆O₂ . It falls under the stilbene class of compounds and features two methoxy (–OCH₃) groups attached to the aromatic rings at positions 4 and 4’ . The compound exhibits interesting properties due to its conjugated double bonds and methoxy substituents.


Synthesis Analysis

The synthesis of 4,4’-Dimethoxystilbene involves various methods, including oxidative coupling reactions, Wittig reactions, and Heck reactions. One common approach is the oxidative coupling of 4-methoxybenzaldehyde with 4-methoxybenzyl bromide using a suitable oxidant. The reaction typically occurs under mild conditions and yields the desired product .


Molecular Structure Analysis

The molecular structure of 4,4’-Dimethoxystilbene consists of two phenyl rings connected by a central double bond (ethene linkage). The methoxy groups enhance its lipophilicity and influence its biological activity. The E configuration indicates that the two phenyl rings are on opposite sides of the double bond .


Chemical Reactions Analysis

  • Reduction : Reduction of the double bond yields the corresponding saturated derivative .


Physical And Chemical Properties Analysis

  • Stability : Sensitive to light and air .

Scientific Research Applications

Photoisomerization Dynamics

4,4'-Dimethoxystilbene has been extensively studied for its photoisomerization dynamics. Research indicates that its isomerization process is influenced by the methoxy group, affecting both intramolecular and intermolecular interactions. The potential energy surface associated with the reaction is strongly coupled with solvent dynamics, highlighting the importance of understanding microscopic friction and dielectric interactions on ultrashort time scales (Zeglinski & Waldeck, 1988).

Synthesis and Infrared Spectra

The synthesis of a series of 4,4'-dimethoxystilbenes, including new compounds, has been described. The infrared absorption spectra of these dimethoxystilbenes were measured, demonstrating changes in the out-of-plane Cα-H frequency, which parallels the increase in steric inhibition of molecular coplanarity (Laarhoven, Nivard, & Havinga, 2010).

Oxidative Dimerization

A study on the electrochemical oxidation of 4,4'-dimethoxystilbene revealed the nature and distribution of products formed, which are influenced by aromatic substitution. The reaction pathways to rationalize the formation of different products have been presented, offering insights into the effects of aromatic substitution on product distribution (Hong et al., 2014).

Solvent Dielectric Effects

The impact of solvent dielectric effects on the isomerization dynamics of 4,4'-dimethoxystilbene has been investigated. These studies demonstrate that in certain solvents, it is possible to extract a solvated barrier for the isomerization, providing a clearer understanding of the reaction dynamics (Sivakumar, Hoburg, & Waldeck, 1989).

Complexes with Chromiumtricarbonyl

The η6-Chromiumtricarbonyl complexes of 4,4'-dimethoxystilbene have been prepared and studied. These complexes are stable as dry solids but disintegrate in certain conditions, with the ligands undergoing cis-trans isomerization. This study provides insights into the interactions between the ligands and chromium sesquioxide (Todres & Ionina, 1993).

Fluorescence Properties in Dendrimers

Stilbene dendrimers, incorporating 4,4'-dimethoxystilbene, have been synthesized and their photoisomerization and fluorescence properties analyzed. Despite the short lifetime of the core structure, these dendrimers underwent photoisomerization with the same efficiency as 4,4'-dimethoxystilbene, which is significant for understanding the behavior of complex molecular structures in light-induced processes (Watanabe, Ikegami, Nagahata, & Arai, 2007).

Identification in High-Quality Oil

The compound has been identified in high-quality tall oil fatty acids. The structure was determined with the aid of IR, mass, and NMR spectrometry. This finding is crucial for understanding the chemical composition and potential applications of natural oil products (Min & Chang, 1972).

Influence on Electron Transfer in Complexes

4,4'-Dimethoxystilbene has been studied for its influence on electron transfer in complexes, particularly in reactions with stereoindicators. This research provides insights into the donor/acceptor properties of such complexes and contributes to our understanding of the underlying mechanisms in organometallic chemistry (Todres, Ionina, & Pombeiro, 1992).

Safety And Hazards

  • Environmental Impact : Dispose of properly to prevent environmental contamination .

Future Directions

Research on 4,4’-Dimethoxystilbene continues, exploring its potential applications in medicine, materials science, and photophysics. Investigating its biological effects and optimizing synthetic routes are essential for future advancements .

properties

IUPAC Name

1-methoxy-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-17-15-9-5-13(6-10-15)3-4-14-7-11-16(18-2)12-8-14/h3-12H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWFCZIEFIQKRV-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501337089
Record name (E)-1,1'-(1,2-Ethenediyl)bis(4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501337089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dimethoxystilbene

CAS RN

15638-14-9, 4705-34-4
Record name Photoanethole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015638149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bianisal
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4192
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (E)-1,1'-(1,2-Ethenediyl)bis(4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501337089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p,p'-dimethoxystilbene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.899
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHOTOANETHOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AME9HMB99F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-Dimethoxystilbene
Reactant of Route 2
Reactant of Route 2
4,4'-Dimethoxystilbene
Reactant of Route 3
Reactant of Route 3
4,4'-Dimethoxystilbene
Reactant of Route 4
Reactant of Route 4
4,4'-Dimethoxystilbene
Reactant of Route 5
Reactant of Route 5
4,4'-Dimethoxystilbene
Reactant of Route 6
Reactant of Route 6
4,4'-Dimethoxystilbene

Citations

For This Compound
453
Citations
DM Zeglinski, DH Waldeck - The Journal of Physical Chemistry, 1988 - ACS Publications
The photoisomerization dynamics of 4, 4'-dimethoxystilbene have been studied in «-alkanes and n-alkyl alcohols as a function of temperature at ambient pressure. By comparison with …
Number of citations: 103 pubs.acs.org
E Steckhan - Journal of the American Chemical Society, 1978 - ACS Publications
By systematic elucidation of the mechanisms of the synthetically valuable anodic oxidation of olefins insight may be gained foroptimization of the electrosyntheses and prediction of the …
Number of citations: 53 pubs.acs.org
N Sivakumar, EA Hoburg, DH Waldeck - The Journal of chemical …, 1989 - pubs.aip.org
New data for the photoisomerization dynamics of t‐stilbene and 4,4′‐dimethoxystilbene in polar solvents are reported. These data demonstrate that in n‐alkyl nitriles, nonassociated …
Number of citations: 72 pubs.aip.org
G Burgbacher, HJ Schaefer… - Journal of the American …, 1979 - ACS Publications
The mechanism of anodic coupling of 4, 4,-dimethoxystilbene (DMOS) has been studied with the rotating ring-disk electrode (RRDE). DMOS is oxidized at+ 0.92 V vs. SCE in a one-…
Number of citations: 36 pubs.acs.org
WH Laarhoven, RJF Nivard - Recueil des Travaux Chimiques …, 1965 - Wiley Online Library
Charge‐transfer absorption spectra of tetracyanoethylene complexes with a number of stilbene derivatives as donor molecules (1‐15, Table 1) have been measured in dichloromethane …
Number of citations: 12 onlinelibrary.wiley.com
WH Laarhoven, RJF Nivard… - Recueil des Travaux …, 1960 - Wiley Online Library
The ultraviolet absorption spectra of a series of methyl‐ and ethyl‐substituted p,p′‐dimethoxystilbenes were measured. The spectra could be described by assuming the presence of …
Number of citations: 26 onlinelibrary.wiley.com
W Tadros, RR Tadros, MS Ishak - Helvetica Chimica Acta, 1976 - Wiley Online Library
The reaction of 1, 2‐dibromo‐1, 2‐bis(4‐methoxyphenyl)ethane with alcohols was associated with rearrangement to give the corresponding bis(4‐methoxyphenyl)acetals. In boiling …
Number of citations: 2 onlinelibrary.wiley.com
H Miething, V Seger, R Hänsel - Phytotherapy Research, 1990 - Wiley Online Library
Determination of photoanethole from a stored essential oil of anise fruits as 4,4╲╒dimethoxystilbene by high perfor Page 1 SHORT CO M M U NlCA TI0 N Determination of Photoanethole from a …
Number of citations: 20 onlinelibrary.wiley.com
S Sanoh, S Kitamura, K Sugihara, N Fujimoto… - Journal of health …, 2003 - jstage.jst.go.jp
We previously reported that trans-stilbene is metabolically activated to estrogenic compounds by a liver microsomal enzyme system. In this study, we demonstrated the structural …
Number of citations: 37 www.jstage.jst.go.jp
B Aalstad, A Ronlán, VD Parker… - … SERIES B-ORGANIC …, 1981 - actachemscand.org
Coupling Mechanism Page 1 Acta Chemica Scandinavia В 35 (1981) 247-257 The Kinetics and Mechanism of the Anodic Coupling of 4,4'Dimethoxystilbene. Evidence for the Radical—Substrate …
Number of citations: 28 actachemscand.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.